molecular formula C19H20N2O2 B3033907 2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide CAS No. 1260986-10-4

2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide

Cat. No. B3033907
CAS RN: 1260986-10-4
M. Wt: 308.4
InChI Key: KOECVNYIOQZJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide, also known as 2-CNMPP, is a molecular compound that has been studied for its potential applications in scientific research. This compound is a versatile molecule, as it can be used in a variety of experiments and has a wide range of biochemical and physiological effects.

Scientific Research Applications

2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide has been studied for its potential applications in scientific research. It has been used to study the effects of certain drugs and chemicals on the body, as well as to study the mechanisms of action of certain drugs. Additionally, it has been used to study the effects of certain hormones on the body, such as the effects of adrenaline on the heart rate. It has also been used to study the effects of certain drugs on the brain, such as the effects of cocaine on the reward system.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, such as the dopamine receptor, and modulates the activity of these receptors. Additionally, it is believed that the compound acts as an agonist at certain receptors, meaning that it activates the receptors and increases their activity.
Biochemical and Physiological Effects
2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide has been studied for its potential biochemical and physiological effects. It has been found to have an effect on the dopamine system, as it has been found to increase the levels of dopamine in the brain. Additionally, it has been found to have an effect on the cardiovascular system, as it has been found to decrease the heart rate. It has also been found to have an effect on the respiratory system, as it has been found to increase the respiratory rate.

Advantages and Limitations for Lab Experiments

2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that can be used in a variety of experiments. Additionally, it can be used in a wide range of concentrations, making it useful for experiments that require different concentrations of the compound. However, there are also some limitations to using 2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide in lab experiments. For example, it is a relatively expensive compound, and it is not always easy to obtain. Additionally, it is not always easy to determine the exact concentration of the compound in a given experiment.

Future Directions

There are several potential future directions for research involving 2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide. One potential direction is to further study the effects of the compound on the dopamine system. Additionally, further research could be conducted to determine the exact mechanism of action of the compound, and to determine how it interacts with other compounds in the body. Additionally, further research could be conducted to determine the potential therapeutic applications of the compound, such as its potential use in the treatment of certain diseases or disorders. Finally, further research could be conducted to determine the potential side effects of the compound, and to determine the potential risks associated with its use.

properties

IUPAC Name

2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-14(2)10-17(9-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOECVNYIOQZJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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